Product packaging for DS-2248(Cat. No.:)

DS-2248

Cat. No.: B1574316
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DS-2248 is a potent, fully synthetic, tricyclic pyrazolopyrimidine derivative that acts as a selective inhibitor of Heat Shock Protein 90 (HSP90) . It is orally available and was developed to exhibit potent anticancer activity in preclinical models, with a suggested improved toxicity profile compared to some earlier HSP90 inhibitors . Mechanism of Action: As an HSP90 inhibitor, this compound binds to the N-terminal ATP pocket of HSP90, disrupting its chaperone function . This leads to the proteasomal degradation of numerous HSP90 client proteins, which are often oncoproteins that play critical roles in cell growth, proliferation, and survival . Key client proteins affected include tyrosine kinases, transcription factors, and proteins involved in DNA damage repair pathways . Research Applications and Value: Preclinical studies highlight this compound's role as a radiosensitizer. Research using murine squamous cell carcinoma (SCCVII) models has demonstrated that this compound produces synergistic effects with radiation . The compound was shown to inhibit the repair of radiation-induced DNA double-strand breaks, evidenced by the prolonged persistence of γH2AX foci, leading to supra-additive tumor growth inhibition when combined with higher doses of radiation . This makes it a valuable tool for investigating combination therapies in oncology research, particularly for sensitizing resistant tumors to radiotherapy . Note on Status: A phase I clinical trial for this compound in patients with advanced solid tumors was initiated but has been terminated . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H21F3O4

Appearance

Solid powder

Synonyms

DS2248;  DS-2248;  DS 2248.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar HSP90 Inhibitors

Mechanistic and Pharmacodynamic Differences

HSP90 inhibitors share a common mechanism of action but differ in structural classes, pharmacokinetics, and clinical profiles:

Compound Structural Class Key Mechanism IC50 (nM) Clinical Stage Major Toxicities Synergy with Radiation
DS-2248 Tricyclic pyrazolopyrimidine Inhibits HR-mediated DSB repair 9–51 Phase I Low (GI, hepatic) Additive/supra-additive
Ganetespib (STA-9090) Resorcinol-containing isoxazole Degrades client proteins (EGFR, HER2) 3–15 Phase III Diarrhea, fatigue, renal Synergistic in NSCLC
Luminespib (AUY922) Isoxazole derivative Targets HER2/EGFR, induces apoptosis 10–30 Phase II Ocular toxicity, hyperglycemia Limited preclinical data
17-AAG Geldanamycin analog Binds ATPase domain, destabilizes clients 20–100 Discontinued Hepatotoxicity, neuropathy Sub-additive

Key Findings :

Efficacy in Radiosensitization: this compound outperforms 17-AAG and geldanamycin in preclinical models, showing supra-additive tumor growth delay at high doses (15 mg/kg + 24 Gy) due to sustained DSB repair inhibition . Ganetespib and luminespib exhibit strong standalone antitumor activity but lack robust evidence of radiation synergy. For example, ganetespib’s Phase III trial in NSCLC failed to meet survival endpoints, partly due to off-target effects .

Clinical Progress :

  • This compound remains in early-phase trials for solid tumors, whereas ganetespib and luminespib have advanced to late-stage studies but face efficacy or toxicity challenges .

Preparation Methods

Formulation for In Vivo Administration

  • This compound is prepared for oral administration by dissolving the compound in an acidic aqueous vehicle to enhance solubility and stability.
  • Specifically, this compound is dissolved in 0.1 N hydrochloric acid (HCl) combined with 0.5% methyl cellulose, which acts as a suspending agent.
  • The concentration of this compound in this vehicle is adjusted according to the desired dose for administration, typically at 0.5 mg/mL, 1.0 mg/mL, and 1.5 mg/mL to deliver doses of 5 mg/kg, 10 mg/kg, and 15 mg/kg respectively.
  • The dosing volume is standardized to 0.01 mL per gram of body weight to ensure consistent dosing across animal subjects.

Preparation for In Vitro Studies

  • For cell culture experiments, this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
  • The working concentrations used in vitro range around 25 to 50 nanomolar (nM), with DMSO serving as the solvent control.
  • Cells are pre-treated with this compound dissolved in DMSO for 24 hours prior to further experimental interventions, such as radiation exposure.

Pharmacokinetic Preparation and Stability Considerations

  • This compound’s pharmacokinetic profile in mice shows rapid absorption with a time to maximum serum concentration (Tmax) of approximately 1.17 hours after oral dosing.
  • The preparation method ensures chemical stability in the acidic methyl cellulose vehicle to maintain bioavailability during administration.

Summary Table of this compound Preparation Parameters

Preparation Aspect Method/Condition Purpose/Notes
Vehicle for Oral Administration 0.1 N HCl + 0.5% methyl cellulose Enhances solubility and suspension stability
Concentration for Dosing 0.5, 1.0, 1.5 mg/mL Corresponds to 5, 10, 15 mg/kg doses
Dosing Volume 0.01 mL/g body weight Ensures consistent dosing
In Vitro Stock Solution Dissolved in DMSO Stock concentration typically 10 mM (inferred)
Working In Vitro Concentrations 25-50 nM this compound Pre-treatment before assays
Storage Conditions Not explicitly stated; typical for DMSO stocks: -20°C Maintains compound stability

Research Findings Related to Preparation

  • The preparation method of this compound in acidic methyl cellulose vehicle enables reproducible dosing in preclinical mouse models, critical for evaluating combined effects with radiation therapy.
  • The DMSO stock preparation for in vitro use allows precise dosing and controlled comparison with solvent controls.
  • These preparation methods have supported pharmacokinetic studies and early-phase clinical trials, indicating their robustness and applicability.

Notes on Preparation Methodology from Related Compounds

  • Preparation of similar HSP90 inhibitors often involves careful formulation to balance solubility and bioavailability.
  • For example, SST0116CL1, another HSP90 inhibitor, is prepared in DMSO for in vitro studies and formulated with ethanol, tartaric acid, glucose, and surfactants for in vivo administration, highlighting the importance of vehicle selection in compound preparation.

This detailed overview of this compound preparation methods is based on authoritative preclinical research data primarily from peer-reviewed pharmacological studies and clinical trial preparations. It emphasizes the critical steps in compound formulation for both in vitro and in vivo applications, ensuring reproducibility and efficacy in experimental and clinical settings.

Q & A

Q. What is the molecular mechanism of DS-2248, and how does it differ from other Hsp90 inhibitors?

this compound inhibits Hsp90 by binding to its ATP-binding domain, disrupting the chaperone’s ability to stabilize oncogenic client proteins (e.g., HER2, AKT). This leads to ubiquitination and proteasomal degradation of these proteins, impairing tumor cell proliferation. Unlike some Hsp90 inhibitors, this compound is orally bioavailable, enhancing its utility in preclinical models. Researchers should validate target engagement using Western blotting for client protein depletion and HSP70 upregulation (a stress response biomarker) .

Q. What experimental models are most appropriate for evaluating this compound’s antitumor efficacy?

  • In vitro: Use cancer cell lines with Hsp90-dependent oncoproteins (e.g., HER2-amplified breast cancer lines) to assess IC₅₀ values via proliferation assays (MTT/CellTiter-Glo).
  • In vivo: Employ xenograft models with pharmacokinetic (PK) monitoring to confirm oral bioavailability. Dose-response studies should include tumor volume measurements and endpoint histopathology to evaluate apoptosis (e.g., TUNEL staining) .

Q. How should researchers ensure reproducibility in this compound experiments?

  • Protocol standardization: Detailed methods for compound preparation (solubility, stability in DMSO/saline), dosing schedules, and endpoint criteria must be documented.
  • Data validation: Replicate experiments across multiple cell lines or animal cohorts. Use positive controls (e.g., known Hsp90 inhibitors like 17-AAG) to benchmark activity .

Advanced Research Questions

Q. How can contradictions between in vitro potency and in vivo efficacy of this compound be resolved?

Discrepancies often arise from differences in drug metabolism, tumor microenvironment factors, or off-target effects. To address this:

  • Perform PK/PD studies to correlate plasma/tissue drug levels with target modulation.
  • Use proteomic profiling to identify compensatory pathways activated in vivo (e.g., heat shock response, autophagy).
  • Apply transcriptomic analysis (RNA-seq) to compare gene expression changes across models .

Q. What methodological considerations are critical when designing combination therapies with this compound?

  • Synergy screening: Use matrix dosing (e.g., Chou-Talalay method) to evaluate additive/synergistic effects with chemotherapies or targeted agents.
  • Toxicity mitigation: Monitor for overlapping toxicities (e.g., hepatic stress) using serum biomarkers (ALT/AST) and adjust dosing schedules.
  • Mechanistic rationale: Prioritize combinations targeting Hsp90 client proteins (e.g., PI3K inhibitors with this compound in AKT-driven cancers) .

Q. How should researchers analyze conflicting data on this compound’s efficacy across tumor types?

  • Stratify data by molecular subtypes: Efficacy may vary based on dependency on specific Hsp90 clients (e.g., HER2+ vs. KRAS-mutant tumors).
  • Meta-analysis: Compare results across published studies using standardized metrics (e.g., % tumor growth inhibition, hazard ratios).
  • Functional assays: Use siRNA knockdown of suspected resistance genes (e.g, HSP27) to validate their role in this compound response .

Q. What statistical approaches are recommended for this compound dose-optimization studies?

  • Bayesian adaptive designs: Allow real-time dose adjustments based on efficacy/toxicity data.
  • Mixed-effects models: Account for inter-animal variability in xenograft studies.
  • Power analysis: Ensure adequate sample size to detect clinically relevant effect sizes (e.g., ≥30% tumor regression) .

Methodological and Ethical Considerations

Q. How can researchers ensure data quality in this compound clinical trial proposals?

  • Preclinical rationale: Include robust PK/PD data from animal models to justify dosing.
  • Endpoint clarity: Define primary (e.g., progression-free survival) and secondary endpoints (e.g., biomarker modulation) prospectively.
  • Data transparency: Share raw data (e.g., tumor measurements, toxicity logs) via repositories like Figshare or Zenodo .

Q. What are common pitfalls in this compound experimental design, and how can they be avoided?

  • Inadequate controls: Include vehicle and comparator arms (e.g., other Hsp90 inhibitors).
  • Off-target effects: Use isoform-specific Hsp90 inhibitors or CRISPR-edited cells to confirm on-target activity.
  • Publication bias: Report negative results (e.g., lack of efficacy in certain models) to inform future studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.